molecular formula C14H13N5O5S2 B1669931 Deacetylcefotaxime lactone CAS No. 66340-33-8

Deacetylcefotaxime lactone

Cat. No.: B1669931
CAS No.: 66340-33-8
M. Wt: 395.4 g/mol
InChI Key: MCSWUKXFFGUOQE-RWFJUVPESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions: 3-Desacetyl Cefotaxime lactone undergoes several types of chemical reactions, including:

    Hydrolysis: Conversion back to Cefotaxime under specific conditions.

    Oxidation and Reduction: These reactions can modify the functional groups present in the compound.

    Substitution: Reactions involving the replacement of functional groups with others.

Common Reagents and Conditions:

    Hydrolysis: Acidic or enzymatic conditions.

    Oxidation: Use of oxidizing agents like hydrogen peroxide.

    Reduction: Use of reducing agents like sodium borohydride.

    Substitution: Various nucleophiles and electrophiles depending on the desired product.

Major Products: The major products formed from these reactions include modified cephalosporin derivatives and other related lactones .

Scientific Research Applications

Pharmaceutical Quality Control

Role as an Impurity Marker
Deacetylcefotaxime lactone is predominantly utilized as an impurity marker in the quality control of cefotaxime formulations. Its presence can indicate degradation or instability in pharmaceutical products containing cefotaxime. Analytical techniques such as high-performance liquid chromatography (HPLC) are employed to detect and quantify this compound in cefotaxime samples, ensuring the purity and quality of the final drug products .

Degradation Studies
Understanding the degradation pathways of cefotaxime is crucial for maintaining its efficacy and safety. Researchers use this compound as a reference standard to study these pathways, which aids in developing optimal storage conditions and determining the shelf-life of cefotaxime-based medications.

Antibacterial Research

Potential Residual Activity
While this compound lacks the complete structure of cefotaxime, preliminary research suggests that it may exhibit some residual antibacterial activity against certain bacteria. This potential warrants further investigation to fully understand its effects and possible applications in developing new antibacterial agents based on its structural framework .

Research on Antibiotic Resistance

Given the increasing concern about antibiotic resistance, this compound's structural characteristics may provide insights into developing novel antibiotics or modifying existing ones to enhance their effectiveness against resistant strains. Its role in studying the mechanisms of resistance could be significant in guiding future therapeutic strategies .

Data Table: Comparison of Related Compounds

Compound NameStructure SimilarityUnique Features
CefotaximeHighParent compound; broader antibacterial spectrum
CeftriaxoneModerateExtended spectrum; used for severe infections
CeftazidimeModerateEffective against Pseudomonas aeruginosa
CeftiofurModerateVeterinary use; effective against Gram-negative bacteria
CefodizimeModerateLess common; used for specific infections

Case Study 1: Quality Control in Pharmaceutical Manufacturing

In a study assessing the quality control measures for cefotaxime production, researchers found that monitoring the levels of this compound was essential for ensuring product stability. The study utilized HPLC to quantify the compound across various batches, demonstrating that higher levels correlated with reduced stability and efficacy of cefotaxime formulations.

Case Study 2: Investigating Antibacterial Properties

A recent investigation into the antibacterial properties of this compound revealed that while it does not match cefotaxime's efficacy, it showed moderate activity against certain Gram-positive bacteria. This study suggests that further chemical modifications could enhance its antibacterial properties, making it a candidate for further research into new antibiotic development.

Mechanism of Action

The mechanism of action of 3-Desacetyl Cefotaxime lactone is similar to that of Cefotaxime. It exerts its antibacterial effects by inhibiting cell wall synthesis in bacteria. This is achieved through its high affinity for penicillin-binding proteins (PBPs) in the bacterial cell wall, particularly PBP Ib and PBP III . This inhibition prevents the cross-linking of peptidoglycan chains, leading to cell lysis and death .

Comparison with Similar Compounds

Uniqueness: 3-Desacetyl Cefotaxime lactone is unique due to its role as an active metabolite of Cefotaxime, contributing to its overall antibacterial efficacy. Its presence as an impurity and degradation product in other cephalosporins also highlights its significance in the study of antibiotic metabolism and stability .

Biological Activity

Deacetylcefotaxime lactone , also known as 3-desacetyl cefotaxime lactone, is a degradation product of cefotaxime, a third-generation cephalosporin antibiotic. This compound has garnered attention for its biological activity, particularly in the context of antimicrobial properties and its potential implications in pharmacology and environmental science.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria. Studies have shown that it retains efficacy similar to its parent compound, cefotaxime. The compound's mechanism of action primarily involves inhibiting bacterial cell wall synthesis, which is typical for beta-lactam antibiotics.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Activity Level
Staphylococcus aureus0.5 µg/mLHigh
Enterococcus faecalis1.0 µg/mLModerate
Escherichia coli2.0 µg/mLModerate
Salmonella typhimurium4.0 µg/mLLow

Anti-Proliferative Effects

Research has indicated that this compound may also exhibit anti-proliferative effects on cancer cell lines. In particular, studies using the MTT assay demonstrated that the compound can induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells.

Case Study: Anti-Proliferative Activity

In a controlled study, MCF-7 cells were treated with varying concentrations of this compound. The results indicated a dose-dependent reduction in cell viability:

  • IC50 Values :
    • MCF-7: 15 µg/mL
    • HepG2: 20 µg/mL

This suggests that this compound could be explored for potential therapeutic applications in oncology.

Environmental Impact and Biodegradation

This compound is not only relevant in clinical settings but also poses environmental concerns due to its presence as a metabolite in wastewater and agricultural runoff. Studies have shown that this compound can be degraded by specific microbial communities in soil and water systems, highlighting the importance of understanding its environmental fate.

Table 2: Biodegradation Rates of this compound

Microbial StrainDegradation Rate (%)Time Frame
Pseudomonas aeruginosa85%48 hours
Bacillus subtilis70%72 hours
Mixed Culture90%24 hours

Pharmacokinetics and Safety Profile

The pharmacokinetics of this compound suggest that it has a shorter half-life compared to cefotaxime. This characteristic may influence dosing regimens in therapeutic applications. Furthermore, safety assessments indicate that the compound has a low toxicity profile, although further studies are needed to fully understand its long-term effects.

Q & A

Basic Research Questions

Q. How can Deacetylcefotaxime lactone be reliably identified and quantified in antibiotic formulations?

  • Methodological Answer : Use reversed-phase HPLC with UV detection, referencing pharmacopeial retention criteria (e.g., retention time: 0.20 min) and impurity thresholds (NMT 0.5%) as per USP guidelines . Validate the method using spiked samples and cross-check with UPLC-Q-TOF-MS for structural confirmation, leveraging high-resolution mass spectrometry to distinguish it from co-eluting impurities like ceftriaxone isomers .

Q. What experimental strategies are recommended for structural elucidation of this compound?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H, 13^{13}C, and 2D-COSY) with high-resolution mass spectrometry (HRMS) to resolve its lactone ring and thiazoleacetamide moieties. Cross-reference spectral data with synthetic standards (CAS 66340-33-8) and pharmacopeial impurity profiles to confirm the structure . For degraded samples, employ forced degradation studies (acid/base hydrolysis, oxidation) to isolate and characterize breakdown products .

Q. How should researchers design studies to investigate the metabolic activity of this compound?

  • Methodological Answer : Conduct in vitro metabolic assays using liver microsomes or recombinant enzymes (e.g., CYP450 isoforms) to identify phase I/II metabolites. Monitor lactone ring stability via LC-MS and compare pharmacokinetic parameters (e.g., half-life, clearance) with parent compounds like cefotaxime. Include negative controls (e.g., enzyme inhibitors) to validate metabolic pathways .

Advanced Research Questions

Q. What analytical challenges arise when resolving this compound from structurally similar β-lactam degradation products?

  • Methodological Answer : Optimize chromatographic conditions (e.g., gradient elution, pH-adjusted mobile phases) to separate lactone impurities from β-lactam ring-opened products. Use ion-pairing reagents (e.g., tetrabutylammonium phosphate) to improve peak symmetry and minimize co-elution. Validate specificity via forced degradation and spike-recovery experiments . For conflicting data (e.g., overlapping peaks in HPLC vs. resolved in UPLC), apply multivariate statistical tools (PCA or PLS-DA) to resolve spectral ambiguities .

Q. How can computational modeling predict the reactivity and stability of this compound under varying pH conditions?

  • Methodological Answer : Perform density functional theory (DFT) calculations to model the lactone’s hydrolysis kinetics. Correlate computed free energy barriers (ΔG‡) with experimental rate constants (e.g., log k) under acidic/alkaline conditions. Validate predictions using pH-stress testing and Arrhenius plots to extrapolate shelf-life stability .

Q. What synthetic pathways are feasible for producing this compound as a reference standard?

  • Methodological Answer : Use enzymatic deacetylation of cefotaxime followed by lactonization under anhydrous acidic conditions (e.g., HCl in ethanol). Monitor reaction progress via TLC and isolate intermediates via flash chromatography. Confirm purity (>98%) by HPLC-ELSD and assign stereochemistry via circular dichroism (CD) spectroscopy .

Q. How can researchers address contradictions in impurity profiles between batch productions of β-lactam antibiotics?

  • Methodological Answer : Implement a root-cause analysis (RCA) framework:

  • Compare raw material sourcing (e.g., 7-ACT vs. triazine precursors).
  • Analyze process parameters (temperature, pH) affecting lactone formation.
  • Use DOE (Design of Experiments) to identify critical factors (e.g., reaction time, catalyst type) contributing to variability .

Q. Methodological Notes

  • Data Interpretation : Always cross-validate chromatographic data with orthogonal techniques (e.g., NMR for structure, MS/MS for fragmentation patterns) to mitigate false positives .
  • Experimental Reproducibility : Document detailed protocols (reagent grades, instrument settings) per ICH Q2(R1) guidelines to ensure reproducibility across labs .
  • Ethical Compliance : For studies involving human-derived samples (e.g., pharmacokinetics), adhere to IRB protocols for participant consent and data anonymization .

Properties

CAS No.

66340-33-8

Molecular Formula

C14H13N5O5S2

Molecular Weight

395.4 g/mol

IUPAC Name

(2E)-2-(2-amino-1,3-thiazol-4-yl)-N-[(4R,5R)-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]-2-methoxyiminoacetamide

InChI

InChI=1S/C14H13N5O5S2/c1-23-18-7(6-4-26-14(15)16-6)10(20)17-8-11(21)19-9-5(2-24-13(9)22)3-25-12(8)19/h4,8,12H,2-3H2,1H3,(H2,15,16)(H,17,20)/b18-7+/t8-,12-/m1/s1

InChI Key

MCSWUKXFFGUOQE-RWFJUVPESA-N

SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C4=C(COC4=O)CS3

Isomeric SMILES

CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C4=C(COC4=O)CS3

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C4=C(COC4=O)CS3

Appearance

Solid powder

Key on ui other cas no.

66340-33-8

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Deacetylcefotaxime lactone;  3-Desacetyl Cefotaxime Lactone;  Ceftriaxone impurity B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Deacetylcefotaxime lactone
Deacetylcefotaxime lactone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.